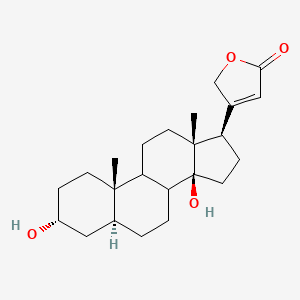
3-Epiuzarigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Epiuzarigenin is a naturally occurring cardenolide, a class of steroidal glycosides known for their medicinal properties, particularly in treating heart conditions. It is derived from the Uzara plant (Xysmalobium undulatum), which belongs to the milkweed family (Asclepiadoideae). This compound has been used in traditional African medicine for centuries to treat various ailments such as wounds, diarrhea, spasms, menstrual cramps, and headaches .
Preparation Methods
Synthetic Routes and Reaction Conditions: The semisynthesis of 3-Epiuzarigenin typically starts from epi-androsterone. The synthetic strategy involves the stereoselective introduction of the β-hydroxy group at C-14 via Mukaiyama oxidation. The butenolide ring at C-17 is installed using a Stille-cross-coupling reaction, followed by stereoselective hydrogenation of the C-16/C-17 double bond .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Epiuzarigenin undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Mukaiyama oxidation is commonly used for introducing the β-hydroxy group at C-14.
Reduction: Stereoselective hydrogenation is used to reduce the C-16/C-17 double bond.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include different stereoisomers of uzarigenin and its derivatives .
Scientific Research Applications
3-Epiuzarigenin has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing other cardenolides and steroidal glycosides.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its cardiotonic properties and potential therapeutic uses in treating heart conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Epiuzarigenin involves its interaction with molecular targets such as the sodium-potassium ATPase enzyme. By inhibiting this enzyme, this compound increases the intracellular concentration of calcium ions, leading to stronger heart contractions. This mechanism is similar to other cardiac glycosides, making it effective in treating heart conditions .
Comparison with Similar Compounds
Digitoxin: Another cardenolide with similar cardiotonic properties but higher toxicity.
Digoxin: A well-known cardiac glycoside with a similar mechanism of action but different pharmacokinetics.
Calotropin: Another cardenolide with structural similarities to 3-Epiuzarigenin.
Uniqueness: this compound is unique due to its lower cardiotonic effect compared to other cardiac glycosides, making it less likely to cause intoxication. This property makes it a safer alternative for therapeutic use .
Properties
CAS No. |
466-08-0 |
|---|---|
Molecular Formula |
C23H34O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[(3R,5S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17+,18?,19?,21-,22+,23-/m0/s1 |
InChI Key |
XZTUSOXSLKTKJQ-OZXOYNGHSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CCC3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
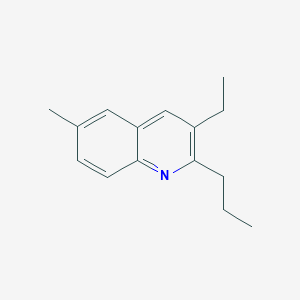
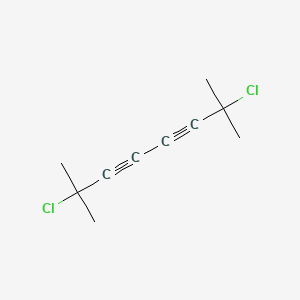
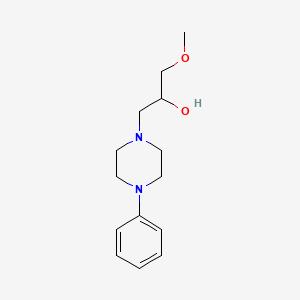
![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
![[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate](/img/structure/B14742282.png)
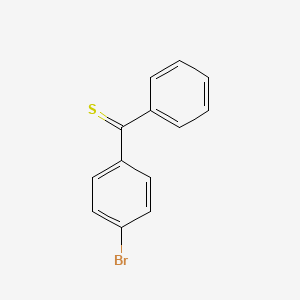
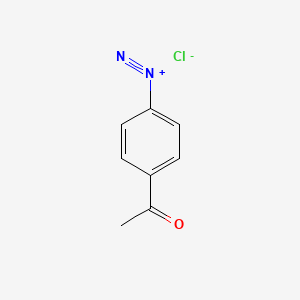

![Dimethyl[bis(octanoyloxy)]stannane](/img/structure/B14742297.png)
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid](/img/structure/B14742305.png)
![1-Chloro-3-[(4-methylphenoxy)methyl]benzene](/img/structure/B14742310.png)
